molecular formula C6H5ClN4O B2549041 6-Chloro-7-methyl-7H-purin-8(9H)-one CAS No. 1226804-17-6

6-Chloro-7-methyl-7H-purin-8(9H)-one

Cat. No. B2549041
CAS RN: 1226804-17-6
M. Wt: 184.58
InChI Key: LBJNNYQNAUVPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-methyl-7H-purin-8(9H)-one is a chemical compound . It is also known as 6-Chloro-7-methyl-7H-purin-8-ol .


Molecular Structure Analysis

The molecular structure of 6-Chloro-7-methyl-7H-purin-8(9H)-one is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-7-methyl-7H-purin-8(9H)-one are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-7-methyl-7H-purin-8(9H)-one are not explicitly mentioned in the search results .

Scientific Research Applications

Safety And Hazards

The safety and hazards of 6-Chloro-7-methyl-7H-purin-8(9H)-one are not explicitly mentioned in the search results .

Future Directions

The future directions of 6-Chloro-7-methyl-7H-purin-8(9H)-one are not explicitly mentioned in the search results .

properties

IUPAC Name

6-chloro-7-methyl-9H-purin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-3-4(7)8-2-9-5(3)10-6(11)12/h2H,1H3,(H,8,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJNNYQNAUVPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-methyl-7H-purin-8(9H)-one

Synthesis routes and methods

Procedure details

Add 6-chloro-N5-methyl-pyrimidine-4,5-diamine (0.41 g, 0.0025 mol) to THF (12.3 mL). Cool to 0° C., add TEA (0.51 g; 0.005 mol), triphosgene (0.92 g; 0.0031 mol) and stir at RT for 1 h. Quench with water and extract with EA. Evaporate the organic layer to give the title compound (0.2 g; 42%).
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
reactant
Reaction Step Two
Yield
42%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.